molecular formula C10H12O3 B113293 2-(2-Methoxyethoxy)benzaldehyde CAS No. 92637-96-2

2-(2-Methoxyethoxy)benzaldehyde

Cat. No. B113293
CAS RN: 92637-96-2
M. Wt: 180.2 g/mol
InChI Key: VJJJRAXOBGTWAI-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxyethoxy)benzaldehyde” were not found, there are general methods for synthesizing substituted benzaldehydes. One such method involves a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .


Physical And Chemical Properties Analysis

“2-(2-Methoxyethoxy)benzaldehyde” has a boiling point of 120-125 °C (under a pressure of 3 Torr) and a predicted density of 1.095±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

2-(2-Methoxyethoxy)benzaldehyde is utilized in organic synthesis, particularly in the formation of functionalized benzaldehydes through one-pot procedures . This compound serves as an intermediate that can undergo further chemical transformations to produce a variety of alkyl and aryl substituted benzaldehydes, which are valuable building blocks in organic chemistry.

Drug Design

In the realm of drug design, 2-(2-Methoxyethoxy)benzaldehyde plays a crucial role as a precursor for synthesizing complex molecules . Its reactivity allows for the creation of diverse pharmacophores which are essential for the development of new medications.

Material Science

This compound finds applications in material science due to its ability to act as a precursor for synthesizing various polymers and co-polymers . These materials can have potential uses in creating novel coatings, adhesives, and other polymeric materials.

Photovoltaics

2-(2-Methoxyethoxy)benzaldehyde is involved in the synthesis of (hetero)cyclic materials for photovoltaics . It contributes to the development of light-absorbing layers and electron transport materials that are essential for the efficiency of solar cells.

Catalytic Applications

The compound is used in catalytic applications, particularly in the synthesis of benzaldehyde derivatives through catalytic hydrogenation processes . These derivatives are significant in various industrial applications, including the manufacture of food flavorings, fragrances, and intermediates for chemical synthesis.

Green Chemistry

In green chemistry, 2-(2-Methoxyethoxy)benzaldehyde is valued for its role in environmentally friendly reactions . It is used in photochemical protocols for the oxidation of alcohols to aldehydes and ketones, utilizing air as the oxidant and sunlight as the energy source, aligning with the principles of sustainability and waste reduction.

Safety and Hazards

“2-(2-Methoxyethoxy)benzaldehyde” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(2-Methoxyethoxy)benzaldehyde” were not found, a stretchable semiconductor named poly (2- (3,3’-bis (2- (2- (2-methoxyethoxy)ethoxy)ethoxy)- [2,2’-bithiophen]-5)yl thiophene) (p (g2T-T)), which gives exceptional stretchability over 200% strain and 5000 repeated stretching cycles, has been reported . This semiconductor also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

properties

IUPAC Name

2-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJJRAXOBGTWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460454
Record name 2-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)benzaldehyde

CAS RN

92637-96-2
Record name 2-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxybenzaldehyde (6.11 g, 0.05 mol) in DMF (50 ml) under argon in an ice bath was added NaH (2.0 g, 0.05 mol, 60% dispersion in mineral oil), followed 1 hour later by 2-chloroethylmethyl ether (4.73 g, 0.05 mol). The reaction mixture was allowed to stand for about 2 days, then was heated at 70° C. for 7 hours. The reaction mixture was stripped to dryness, the residue was partitioned between water and CHCl3, the layers were separated and the aqueous layer was extracted with CHCl3 (2×75 ml). The product appeared to be in both layers, thus they were concentrated in vacuo and the residue was purified by column chromatography on silica gel eluting with ether to afford 1.5 g of 2-[2-(methoxy)ethoxy]benzaldehyde.
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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